Excelsioside O-beta-D-glucopyranoside
Description
Glycosylation typically enhances solubility, stability, and bioactivity compared to the parent aglycone .
Properties
IUPAC Name |
methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]phenoxy]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)13-44-29(16)48-31-27(40)25(38)23(36)20(12-33)47-31)10-21(34)45-15-6-4-14(5-7-15)8-9-43-30-26(39)24(37)22(35)19(11-32)46-30/h3-7,13,17,19-20,22-27,29-33,35-40H,8-12H2,1-2H3/b16-3+/t17-,19+,20+,22+,23+,24-,25-,26+,27+,29-,30+,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKWKMFJOBZHGV-DTYPFZMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OC3=CC=C(C=C3)CCOC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC3=CC=C(C=C3)CCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Properties
Excelsioside O-beta-D-glucopyranoside exhibits a range of pharmacological activities that make it a subject of interest in various fields of research:
- Anti-inflammatory Activity : Studies have indicated that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
- Antioxidant Effects : Like many glycosides, this compound has demonstrated antioxidant activity, which is crucial in combating oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative disorders, where oxidative damage plays a significant role .
- Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation. Its mechanisms may involve the modulation of cell signaling pathways associated with apoptosis and cell cycle regulation .
Therapeutic Applications
The therapeutic applications of this compound are still under investigation, but several promising areas have emerged:
- Neuroprotective Effects : Given its antioxidant properties, the compound may offer neuroprotection against conditions such as Alzheimer's disease. Research indicates that it could ameliorate cognitive decline by reducing oxidative stress and inflammation in neuronal cells .
- Metabolic Disorders : There is potential for this compound to be used in managing metabolic disorders due to its influence on adipocyte differentiation and PPAR (Peroxisome Proliferator-Activated Receptor) activation. This could help in addressing obesity and related metabolic syndromes .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key glucopyranoside derivatives from the evidence, highlighting structural features, sources, and biological activities relevant to understanding Excelsioside O-beta-D-glucopyranoside:
Key Structural and Functional Insights:
Aglycone Diversity: Lignan/neolignan glucosides (e.g., lariciresinol, olivil) are common in medicinal plants (Isatis indigotica, Linum usitatissimum) and often associated with antioxidant or cytotoxic properties . Flavonoid glucosides (e.g., isovitexin derivatives) are linked to plant defense mechanisms and ecological interactions, as seen in Alliaria petiolata . Phenolic acid glucosides (e.g., 3,4-dimethoxyphenyl derivatives) exhibit varied substitution patterns, influencing bioavailability and activity .
Glycosylation Position: Glycosylation at positions like C4 (lignans) or C6′′ (flavonoids) modulates solubility and receptor interactions. For example, etoposide’s C9 glycosylation is critical for its DNA-targeting mechanism .
Biological Activities: Anticancer activity in etoposide contrasts with the ecological roles of flavonoid glucosides, underscoring how aglycone structure dictates function . Lignan glucosides often serve as biomarkers in metabolic studies, reflecting plant stress responses .
Sources and Synthesis :
- Natural glucosides are frequently isolated via chromatographic techniques (e.g., Sephadex LH-20, HPLC) , while synthetic derivatives (e.g., etoposide) require enzymatic or chemical glycosylation .
Preparation Methods
Synthetic Route and Catalysis
- Starting materials: 2,3,4,6-tetra-acetyl bromo-glucose and an alcohol (e.g., octanol).
- Catalyst: Zinc oxide is used as an efficient, cost-effective catalyst instead of silver carbonate.
- Reaction conditions: Heating under reflux for approximately 20 hours.
- Deacetylation: Removal of acetyl protecting groups to yield the free beta-D-glucopyranoside.
Experimental Details and Yields
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| Glycosylation | 2,3,4,6-tetra-acetyl bromo-glucose + octanol + ZnO, reflux 20h | 1-octyl-2,3,4,6-tetra-acetyl-beta-D-glucopyranoside | ~65 (varies by solvent) |
| Deacetylation | Sodium methylate in methanol, neutralization, filtration | Octyl-beta-D-glucopyranoside | 55-65 |
Solvents used in variations include ethyl acetate, methylene dichloride, toluene, affecting yields slightly.
Advantages of Zinc Oxide Catalysis
- Lower cost and easy availability.
- Stability and ease of operation.
- Comparable or improved yields relative to traditional catalysts.
Analytical Confirmation
- Hydrogen nuclear magnetic resonance (1H NMR) confirms the structure of the synthesized beta-D-glucopyranoside.
- Thin-layer chromatography (TLC) and filtration steps ensure purity.
This methodology exemplifies a robust synthetic approach that can be tailored for this compound by selecting appropriate aglycone and reaction conditions.
Isolation and Purification from Natural Sources
This compound, like many glycosides, can also be isolated from plant extracts where it naturally occurs.
Extraction
- Aqueous or organic solvent extraction from plant material.
- Use of solvents such as ethyl acetate or methanol for selective extraction.
Purification Techniques
- Preparative Thin Layer Chromatography (TLC) is employed for isolation of glycosides such as quercetin-3-O-beta-D-glucoside, which is structurally related.
- Repeated scraping and methanol extraction from TLC plates.
- Filtration and evaporation to yield purified compound.
Spectral Characterization
- Infrared (IR) spectroscopy to identify functional groups (OH stretching, C=O groups).
- Nuclear Magnetic Resonance (NMR) to confirm sugar moiety and aromatic protons.
- Mass spectrometry to verify molecular weight.
This approach provides a straightforward, scalable method for isolating glycosides from complex plant matrices and can be adapted for this compound.
Comparative Table of Preparation Methods for Beta-D-Glucopyranosides
| Method | Key Reagents/Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Chemical Synthesis | 2,3,4,6-tetra-acetyl bromo-glucose, alcohol, ZnO catalyst | Reflux 20h, deacetylation with sodium methylate | 55-65 | Cost-effective, scalable, pure product | Requires protected sugar derivatives |
| Isolation from Plants | Plant extract, solvents (ethyl acetate, methanol), preparative TLC | Extraction, chromatographic separation | Variable | Natural source, no complex synthesis | Purity depends on extraction efficacy |
| Ion Exchange Purification | Commercial beta-D-glucopyranoside mixtures | Chromatography | N/A | Removes impurities, improves purity | Not a preparation method per se |
Research Findings and Notes
- The zinc oxide catalyzed glycosylation method achieves yields up to 65% with relatively simple operations and commercially available reagents.
- Purification of commercial beta-D-glucopyranosides often requires ion exchange chromatography to remove UV-absorbing impurities, which may also apply to this compound preparations.
- Spectral techniques (NMR, IR, mass spectrometry) are essential for confirming the structure and purity of the final glycoside products.
- The choice of solvent in the glycosylation step influences yield and purity, with ethyl acetate and methylene dichloride being commonly effective.
Q & A
Q. What are the standard protocols for isolating Excelsioside O-beta-D-glucopyranoside from natural sources?
Isolation typically involves sequential extraction with polar solvents (e.g., ethanol or methanol) followed by chromatographic purification. Techniques such as column chromatography (silica gel, Sephadex LH-20) and preparative HPLC are commonly used. For example, similar glucosides like (-)-isolariciresinol 3-alpha-O-beta-D-glucopyranoside were isolated using ethanol extraction and characterized via spectroscopic methods . Validation of purity should include HPLC-UV and LC-MS analysis.
Q. How is the structural elucidation of this compound performed?
Structural determination relies on a combination of NMR (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and mass spectrometry (HR-ESI-MS). For instance, the stereochemistry of related compounds, such as Aloe-emodin-8-O-β-D-glucopyranoside, was confirmed through HMBC correlations and NOESY experiments . Sugar moieties are identified via acid hydrolysis and comparison with authentic standards using TLC or GC-MS.
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Common assays include:
- Antioxidant activity : DPPH radical scavenging, TEAC, and β-carotene/linoleic acid oxidation tests, as used for cyclohexenone derivatives in Bauhinia tarapotensis .
- Cellular uptake studies : Caco-2 cell monolayers to assess intestinal absorption, modeled after isoflavonoid transport studies in Tongmai formula .
Advanced Research Questions
Q. How can researchers address challenges in synthesizing this compound derivatives with high stereochemical purity?
Glycosylation strategies include using protected glucosyl donors (e.g., 6-O-pivaloylated substrates) to enhance β-selectivity, as demonstrated in the synthesis of ethyl 1-thio-glucopyranosides with up to 97% β-selectivity . Enzymatic methods using glycosyltransferases may also improve regioselectivity.
Q. What strategies are effective in resolving contradictory bioactivity data across different assay systems?
Cross-validation using orthogonal assays is critical. For example, compounds in Bauhinia tarapotensis showed varying activities in DPPH (radical scavenging) vs. β-carotene/linoleic acid (lipid peroxidation) assays, highlighting the need for mechanistic follow-up (e.g., ROS quantification or enzyme inhibition studies) . Standardizing cell culture conditions and assay parameters (e.g., concentration ranges, incubation times) can reduce variability.
Q. What advanced techniques are recommended for studying the compound’s interactions with biological targets?
- Molecular docking : To predict binding affinities with enzymes like cyclooxygenase or NADPH oxidase, based on structural analogs such as kaempferol-4'-O-beta-D-glucopyranoside .
- Metabolomics : LC-MS/MS-based profiling to track metabolic stability and identify phase I/II metabolites, as applied to formononetin derivatives .
Q. How can researchers optimize glycosylation reactions for derivative synthesis?
Key parameters include:
- Donor-acceptor ratio : A 1.2:1 molar ratio of glycosyl donor to aglycone to minimize side products .
- Temperature control : Reactions at -20°C to 4°C to suppress anomerization .
- Catalyst selection : Lewis acids like TMSOTf for activating thioglycoside donors .
Data Interpretation and Validation
Q. How should conflicting spectral data (e.g., NMR vs. X-ray crystallography) be reconciled?
Discrepancies may arise from dynamic conformational changes in solution. For example, (+)-lariciresinol 4'-O-beta-D-glucopyranoside required combined NMR and single-crystal X-ray analysis to confirm axial/equatorial sugar orientations . Molecular dynamics simulations can further validate solution-state conformations.
Q. What are best practices for ensuring reproducibility in bioactivity studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
